

Spectroscopic Profile of Chlorodifluoroacetic Anhydride: A Technical Guide

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Compound of Interest		
Compound Name:	Chlorodifluoroacetic anhydride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Chlorodifluoroacetic anhydride** ((CF₂ClCO)₂O), a reactive reagent often utilized in organic synthesis, particularly for the derivatization of amines and alcohols for gas chromatography (GC) purposes. This document presents available mass spectrometry (MS) data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Chlorodifluoroacetic** anhydride.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Chlorodifluoroacetic anhydride** is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 242, which is common for anhydrides. The fragmentation pattern is dominated by the cleavage of the C-O bond of the anhydride linkage and subsequent loss of CO and CO₂.



m/z	Relative Intensity (%)	Proposed Fragment
131	100	[CF ₂ ClCO] ⁺
96	~30	[CF ₂ CI] ⁺
69	~15	[CF₃]+ (from rearrangement)
47	~25	[CCIO]+
44	~10	[CO ₂]+

Infrared (IR) Spectroscopy (Predicted)

Due to the unavailability of an experimental IR spectrum in public databases, the following predictions are based on the typical vibrational frequencies of acid anhydrides and the influence of halogen substitution. The presence of electron-withdrawing fluorine and chlorine atoms is expected to shift the carbonyl stretching frequencies to higher wavenumbers.

Frequency Range (cm ⁻¹)	Intensity	Vibrational Mode
1880 - 1860	Strong	Asymmetric C=O Stretch
1810 - 1790	Strong	Symmetric C=O Stretch
1350 - 1250	Strong	C-O-C Stretch
1200 - 1000	Strong	C-F Stretch
800 - 700	Medium	C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

As with the IR data, experimental NMR spectra for **Chlorodifluoroacetic anhydride** are not readily available. The predicted chemical shifts are based on the analysis of similar fluorinated and chlorinated organic compounds.

¹³C NMR (Predicted)



Carbon Atom	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
C=O	160 - 155	Triplet	² J(C,F) ≈ 30-40
CF ₂ Cl	120 - 115	Triplet	¹J(C,F) ≈ 300-350

¹⁹F NMR (Predicted)

Fluorine Atom	Predicted Chemical Shift (ppm)	Multiplicity
CF ₂ CI	-60 to -70	Singlet

¹H NMR

Chlorodifluoroacetic anhydride does not contain any hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate the molecular structure.

Methodology:

- Sample Preparation: Due to its liquid form, Chlorodifluoroacetic anhydride can be introduced directly into the mass spectrometer. A dilute solution (typically 1 μg/mL) is prepared in a volatile, inert solvent such as dichloromethane or acetonitrile.
- Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source is used.



Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-300

Scan Speed: 1 scan/second

 Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if present) and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the anhydride.



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Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: As Chlorodifluoroacetic anhydride is a liquid, the spectrum can be
 obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.



- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, particularly the dual carbonyl stretches of the anhydride and the carbon-halogen bonds.



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Infrared Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon and fluorine nuclei within the molecule.

Methodology:

- Sample Preparation: Approximately 50-100 mg of **Chlorodifluoroacetic anhydride** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Acquisition Parameters:



- Nuclei: ¹³C and ¹⁹F
- Solvent: CDCl₃ (referenced to 77.16 ppm for ¹³C)
- ¹³C NMR:
 - Proton-decoupled
 - Relaxation delay (D1) of 2-5 seconds
 - Sufficient number of scans to achieve a good signal-to-noise ratio
- 19F NMR:
 - Proton-decoupled
 - External reference (e.g., CFCl₃ at 0 ppm) may be used
- Data Analysis: The chemical shifts, multiplicities, and coupling constants (for ¹³C) in the
 resulting spectra are analyzed to confirm the carbon and fluorine environments in the
 molecule.



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NMR Spectroscopy Experimental Workflow

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